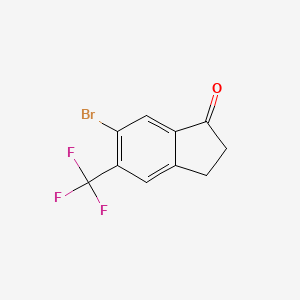

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one” belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, fluoropyridines can be synthesized using various methods . For instance, the Umemoto and Balts-Schiemann reactions are commonly used .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring with a bromine atom and a trifluoromethyl group attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 6-Bromo-5-(trifluoromethyl)pyridin-3-amine, the predicted boiling point is 278.7±40.0 °C and the predicted density is 1.790±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Aryne Route to Naphthalenes

A study explored the transformation of bromo-(trifluoromethoxy)benzenes through aryne intermediates to synthesize naphthalenes and naphthols. This pathway demonstrates the versatility of bromo-trifluoromethyl compounds in constructing complex aromatic systems, offering potential applications in materials science and organic synthesis (Schlosser & Castagnetti, 2001).

Dihydropyrans Synthesis

The enantioselective synthesis of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones highlights the compound's role in generating highly substituted pyran structures. This method has implications for the development of pharmaceuticals and agrochemicals, showcasing the compound's utility in stereoselective synthesis (Donslund et al., 2015).

Advanced Organometallic Synthesis

Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates its utility as a versatile starting material for organometallic synthesis. The formation of phenylmagnesium, -lithium, and -copper intermediates from this compound suggests potential in developing novel organometallic reagents and catalysts (Porwisiak & Schlosser, 1996).

Fluoromethylation Reactions

The use of (trifluoromethyl)trimethylsilane in ionic liquids for nucleophilic trifluoromethylation reactions represents another area of application. This work underscores the importance of trifluoromethyl compounds in introducing fluorine into organic molecules, a critical step in pharmaceutical and agrochemical manufacturing (Kim & Shreeve, 2004).

Optical and Spectroscopic Studies

Spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarity, have provided insights into its electronic structure and reactivity. These studies are foundational for designing materials with specific optical properties, such as in the field of organic electronics and photonics (Vural & Kara, 2017).

Eigenschaften

IUPAC Name |

6-bromo-5-(trifluoromethyl)-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O/c11-8-4-6-5(1-2-9(6)15)3-7(8)10(12,13)14/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBIFIDVPCVPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)